Dihydrogen hexabromoplatinate(IV) nonahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

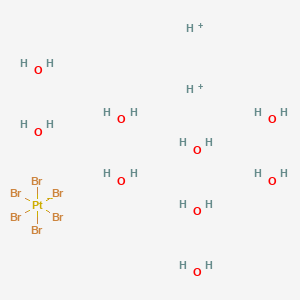

Dihydrogen hexabromoplatinate(IV) nonahydrate is a laboratory chemical with the CAS number 20596-34-3 . It is used for proteomics research . The molecular formula is H2Br6Pt·9H2O .

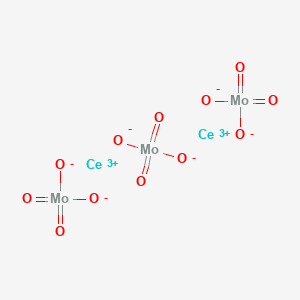

Molecular Structure Analysis

The molecular structure of this compound consists of two hydrogen atoms, six bromine atoms, one platinum atom, and nine water molecules .Physical and Chemical Properties Analysis

This compound is a solid crystalline substance . Unfortunately, detailed physical and chemical properties like melting point, boiling point, density, and solubility in water are not available in the resources.Scientific Research Applications

Antitumor Activity : Platinum-based complexes like dihydrogen hexabromoplatinate(IV) nonahydrate have been extensively studied for their antitumor properties. For instance, certain diorganotin(IV) complexes show in vitro antitumor activity similar to or higher than cisplatin, a well-known platinum-based chemotherapy drug (Li Qingshan et al., 2004). Similarly, phosphoplatins can activate and upregulate death receptors, causing apoptosis in cancer cells, particularly in ovarian cancer (Homa Dezvareh, 2015).

Cancer Therapy Mechanisms : Cisplatin, another platinum compound, is effective in treating various human cancers by interfering with DNA repair mechanisms and inducing apoptosis in cancer cells. However, it has some undesirable side effects (Shaloam R. Dasari & P. Tchounwou, 2014).

Electrochemistry : The electrochemisorption of hexahydroxyplatinate(IV) on titania films is studied to maximize platinum deposit, which is relevant for material science applications (Mark S. Davidson et al., 1987).

Cytotoxicity and Drug Delivery : Studies on heterocyclic platinum(IV) compounds indicate their potential as cytotoxic agents against cancer. Asymmetric platinum(IV) carboxylates with hydrophilic and lipophilic ligands show enhanced efficacy against cancer cells in vitro, suggesting potential for drug delivery systems (Chee Fei Chin et al., 2012).

Improvements in Chemotherapy : Research is ongoing to improve platinum-based chemotherapy. This includes maximizing dose intensity for better outcomes in specific cancer types and developing copper(II) hexabromoplatinate films with electrocatalytic properties for biomedical applications (N. Cheung & G. Heller, 1991).

Development of New Platinum Compounds : Emerging platinum(IV) prodrugs are being developed to combat cisplatin resistance, with a focus on targeting both cancer cells and the tumor microenvironment (Zhigang Wang et al., 2019).

Safety and Hazards

Dihydrogen hexabromoplatinate(IV) nonahydrate is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. If inhaled, it may cause allergy or asthma symptoms or breathing difficulties . It is advised to handle this chemical with protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name |

hexabromoplatinum(2-);hydron;nonahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.9H2O.Pt/h6*1H;9*1H2;/q;;;;;;;;;;;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMWXPBXPWIPMB-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].O.O.O.O.O.O.O.O.O.Br[Pt-2](Br)(Br)(Br)(Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H20O9Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)

![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)